molecular formula C16H11BrFN3O3 B1402348 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester CAS No. 1426530-70-2

3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester

Número de catálogo: B1402348
Número CAS: 1426530-70-2
Peso molecular: 392.18 g/mol
Clave InChI: VRRZTHDHDYDCPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester is a useful research compound. Its molecular formula is C16H11BrFN3O3 and its molecular weight is 392.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester (CAS No. 1426530-70-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Its unique structure, which incorporates an imidazo[1,2-a]pyridine moiety, suggests a promising pharmacological profile.

  • Molecular Formula : C16_{16}H11_{11}BrFN3_{3}O3_{3}
  • Molecular Weight : 392.18 g/mol
  • Purity : Typically ≥ 95% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of imidazo[1,2-a]pyridine have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In vitro assays indicated that compounds with similar structures exhibited IC50_{50} values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, demonstrating effective growth inhibition .
  • Mechanism of Action : The proposed mechanism involves microtubule destabilization, which is critical in cancer cell proliferation. Compounds showed inhibition of microtubule assembly at concentrations as low as 20 μM .
  • Apoptosis Induction : Studies revealed that certain derivatives could enhance caspase-3 activity significantly, indicating their role in inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its biological activity:

  • Imidazo[1,2-a]pyridine Core : This moiety is known for its ability to interact with various biological targets.
  • Fluoro and Bromo Substituents : The presence of halogens can enhance lipophilicity and improve binding affinity to target proteins .

Study Overview

A comprehensive study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their biological activities. Notably, compounds with modifications at the carbonyl and amino positions exhibited enhanced anticancer properties.

CompoundIC50_{50} (MDA-MB-231)IC50_{50} (HepG2)Mechanism
7d2.43 μM4.98 μMMicrotubule destabilization
7h5.12 μM10.65 μMApoptosis induction
10c7.84 μM14.65 μMCell cycle arrest

Table 1: Antitumor activity of selected compounds derived from imidazo[1,2-a]pyridine .

Molecular Modeling Studies

In silico studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds. The findings suggest that the most potent derivatives exhibit favorable pharmacokinetic properties and low toxicity profiles .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its role as a scaffold in the development of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in the realm of oncology and metabolic disorders.

Case Study: DPP-4 Inhibitors

Research has highlighted the importance of compounds similar to 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.

CompoundIC50 (nM)Notes
Omarigliptin1.6Potent DPP-4 inhibitor
Saxagliptin0.5Competitive inhibitor with significant efficacy

The structural modifications inspired by this compound have led to the synthesis of derivatives that exhibit enhanced potency and selectivity for DPP-4, making them valuable therapeutic agents .

Anticancer Research

The incorporation of the imidazo[1,2-a]pyridine moiety within this compound has been linked to anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study: Targeting BCR-ABL

Inhibitors designed based on the structural framework of this compound have been reported as effective against BCR-ABL mutations associated with chronic myeloid leukemia (CML). These compounds demonstrate significant binding affinity and inhibition of the mutated kinase, providing insights into their potential as targeted therapies .

Antiviral Applications

Research indicates that derivatives of this compound may exhibit antiviral activity, particularly against viral infections where modulation of host cell pathways is beneficial. The ability to modify the compound's structure allows for exploration in antiviral drug development.

Synthesis and Structural Modifications

Propiedades

IUPAC Name

methyl 3-[(7-bromoimidazo[1,2-a]pyridine-3-carbonyl)amino]-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O3/c1-24-16(23)9-2-3-11(18)12(6-9)20-15(22)13-8-19-14-7-10(17)4-5-21(13)14/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRZTHDHDYDCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the solution of compound 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Intermediate A step 3) (1.26 Kg, 5.23 mol) in DMAC (15 L) was added dropwise SOCl2 (1.86 kg, 15.6 mol) at 10° C. in 30 min. To the resulting mixture warmed to 20° C. was added compound methyl 3-amino-4-fluorobenzoate (884 g, 5.23 mol) in DMAC (3.0 L) over 30 min. After addition, the reaction temperature went up to 30° C. HPLC showed the reaction went to completion within 5 min. To the reaction mixture was added water (20 L) over 20 min. The mixture was filtered and dried under vacuum to afford the title compound as a white solid;
Quantity
1.26 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.86 kg
Type
reactant
Reaction Step One
Name
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
884 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
20 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture comprising 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (step 3) (1.8 g, approximately 7.47 mmol) and thionyl chloride (10 ml, 137 mmol) under N2 was heated at reflux for 1.5 hrs. The reaction mixture was concentrated in vacuo and azeotroped with toluene. Methyl 3-amino-4-fluorobenzoate (1.263 g, 7.47 mmol) (pre-dried at 45° C.) was added followed by pyridine and the mixture was stirred at room temperature under N2 overnight. The reaction mixture was diluted with EtOAc and washed with H2O. The resulting solid was collected by filtration. The filtrate was dried (MgSO4) and concentrated in vacuo and triturated with ether to afford cream solid. The solids were combined and dried at 45° C. to afford the title compound;
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.263 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester
Reactant of Route 3
Reactant of Route 3
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.